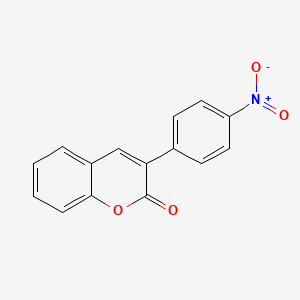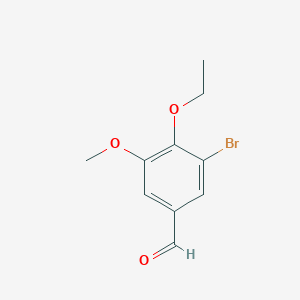
3-(4-nitrophenyl)-2H-chromen-2-one
Übersicht
Beschreibung
3-(4-nitrophenyl)-2H-chromen-2-one, commonly known as NBD-Cl, is a chemical compound that is widely used in scientific research. It belongs to the class of fluorescent dyes and is commonly used as a labeling reagent for proteins, peptides, and other biomolecules. NBD-Cl has several unique properties that make it an ideal choice for various research applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Catalytic Properties in Synthesis : 3-(4-nitrophenyl)-2H-chromen-2-one and its analogs are used in the synthesis of compounds like Warfarin™ through Michael addition reactions. These compounds are obtained in high conversion yields, showcasing their potential in organic synthesis (Alonzi et al., 2014).
Biomedical Applications
Chemical Sensing : A derivative of this compound acts as a colorimetric sensor for copper ions (Cu2+) in aqueous solutions. This compound undergoes a color change from yellow to orange in the presence of Cu2+, indicating its potential as a practical, visible colorimetric test strip (Jo et al., 2014).
Antitubercular Activity : this compound derivatives have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis, showing promising results. Certain compounds exhibit comparable activity to standard tuberculosis treatments (Warekar et al., 2017).
Antiproliferative Activity : Novel derivatives of this compound have been synthesized and shown to possess antiproliferative activity against human solid tumor cell lines. Some compounds display activities more effective than pharmacological reference compounds (Luque-Agudo et al., 2019).
Antimalarial Agents : this compound derivatives have been explored as antimalarial agents. Some compounds exhibit micromolar potency against both chloroquine-sensitive and chloroquine-resistant strains of malaria (Patel et al., 2012).
Chemical Properties and Reactions
- Chemical Synthesis and Reactivity : Various methods of synthesizing this compound and its derivatives have been investigated. These methods involve reactions like Michael addition, cycloaddition, and redox reactions, demonstrating the compound's versatility in organic chemistry (Korotaev et al., 2019).
Wirkmechanismus
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes . For instance, indole derivatives have been found to inhibit the activity of certain enzymes, leading to their various biological activities .
Biochemical Pathways
For example, indole derivatives have been found to affect various biological activities, suggesting that they may influence a range of biochemical pathways .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties . For instance, the anticoagulant acenocoumarol has been studied for its absorption, biotransformation, and elimination .
Result of Action
Related compounds have been shown to have various biological activities, suggesting that 3-(4-nitrophenyl)-2h-chromen-2-one may have similar effects .
Action Environment
It is known that environmental factors can significantly impact the activity of similar compounds . For instance, the reduction of 4-nitrophenol, a compound with a similar structure, has been studied under different environmental conditions .
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9NO4/c17-15-13(9-11-3-1-2-4-14(11)20-15)10-5-7-12(8-6-10)16(18)19/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATDYELJYSMQPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60294605 | |
| Record name | 3-(4-nitrophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-25-1 | |
| Record name | NSC97355 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97355 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC215989 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-nitrophenyl)-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60294605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)





![1H-Imidazo[4,5-b]pyridine-2-thiol](/img/structure/B1331299.png)
![3-[(4,6-Dimethylquinolin-2-yl)sulfanyl]propanoic acid](/img/structure/B1331300.png)

![Ethyl 3-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1331306.png)




